molecular formula C5H11NO3 B1212452 3-Hydroxynorvaline CAS No. 2280-42-4

3-Hydroxynorvaline

Cat. No. B1212452
CAS RN: 2280-42-4
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-UHFFFAOYSA-N
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Description

3-Hydroxynorvaline is an amino acid that is found in various natural sources such as plants, algae, and fungi. It is a non-proteinogenic amino acid, which means it is not used in the synthesis of proteins. Instead, it has been found to have potential therapeutic properties due to its unique chemical structure.

Scientific Research Applications

Inhibition of Procollagen Assembly and Secretion

3-Hydroxynorvaline has been found to inhibit the activation of threonine and valine, specifically affecting the incorporation of these amino acids into procollagen. This inhibition leads to a decrease in the incorporation of threonine into nondialyzable protein and a reduction in the secretion of procollagen. The alteration in the conformation of the propeptide extension by this compound disrupts the normal assembly and recognition of procollagen molecules, resulting in decreased synthesis and assembly of disulfide-linked, triple helical molecules (Christner et al., 1975).

Stress-Induced Accumulation in Plants

This compound accumulates in maize leaves in response to insect feeding and abiotic stress. This accumulation is significant and is associated with the inhibition of insect reproduction, suggesting a protective role for the plant against stressors (Yan et al., 2014).

Teratogenic Effects in Embryos

Research on chicken and mouse embryos has shown that this compound can cause embryotoxic effects such as growth retardation and increased incidence of congenital defects. These effects are dose-dependent and signify the teratogenic potential of this compound in embryonic development (Louw et al., 2005).

Antiviral Properties

This compound has been observed to inhibit herpesvirus DNA replication, specifically affecting herpesvirus DNA polymerase and thymidine kinase activities. This inhibition suggests potential applications as an antiviral compound, particularly in targeting viral DNA synthesis (Massare & Blough, 1987).

Effects on Collagen Production and Degradation

Studies have shown that this compound can increase the intracellular degradation of collagen in human fetal lung fibroblasts. This effect is linked to the analog's interference with the association of pro-alpha chains and its impact on the synthesis of collagen, suggesting potential applications in studying collagen-related disorders (Barile et al., 1989).

Inhibition of Glycosylation in Protein Synthesis

This compound has been shown to inhibit asparagine-linked glycosylation in protein synthesis by incorporating into nascent peptide chains. This incorporation disrupts the recognition and processing of glycoproteins, which could have implications for understanding and manipulating protein synthesis processes (Hortin & Boime, 1980).

Safety and Hazards

3-Hydroxynorvaline is known to be toxic to mammalian cells and displays antiviral properties . It is embryotoxic and teratogenic, presumably via incorporation into proteins .

Biochemical Analysis

Biochemical Properties

3-Hydroxynorvaline plays a significant role in biochemical reactions, particularly as an analogue of threonine. It interacts with several enzymes and proteins involved in threonine metabolism. For instance, this compound can be incorporated into proteins, which may lead to the disruption of normal protein function due to its structural similarity to threonine . Additionally, it has been used to study the fidelity of protein translation at the level of acyl-tRNA editing .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to be toxic to mammalian cells, causing embryotoxic and teratogenic effects . In particular, this compound inhibits the proliferation of mouse embryonic stem cells by interfering with threonine catabolism . This inhibition can lead to significant developmental delays and congenital defects in developing embryos .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can act as an inhibitor of threonine dehydrogenase, an enzyme crucial for threonine catabolism . By inhibiting this enzyme, this compound disrupts the normal metabolic pathways of threonine, leading to reduced cell proliferation and increased toxicity. Additionally, its incorporation into proteins can result in dysfunctional proteins, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can be significant. Studies have shown that prolonged exposure to this compound can lead to sustained embryotoxic and teratogenic effects, with increased incidence of congenital defects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In chicken and mouse embryos, higher doses of this compound have been associated with increased embryotoxicity and teratogenicity . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to threonine metabolism. It interacts with enzymes such as threonine dehydrogenase, which plays a key role in the catabolism of threonine . By inhibiting this enzyme, this compound disrupts the normal metabolic flux, leading to altered levels of metabolites and potential metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and may accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its overall toxicity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2280-42-4, 34042-00-7
Record name 3-Hydroxynorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-beta-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-Hydroxynorvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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